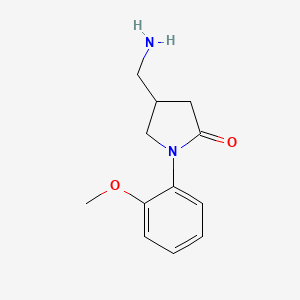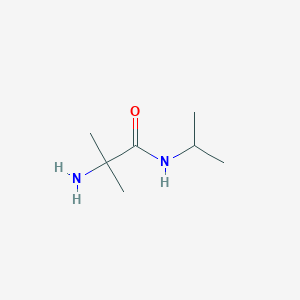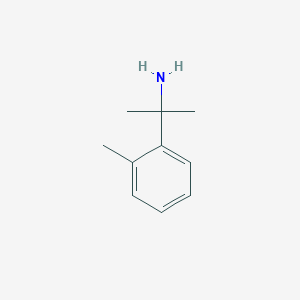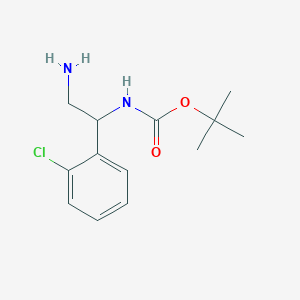![molecular formula C16H27N3O2 B7841998 1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine](/img/structure/B7841998.png)
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with cyclohexanecarbonyl and pyrrolidine-2-carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Core: Starting with piperazine, the compound is first protected to prevent unwanted reactions at the nitrogen atoms.
Cyclohexanecarbonyl Addition: The protected piperazine is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclohexanecarbonyl derivative.
Pyrrolidine-2-carbonyl Addition: The final step involves the introduction of the pyrrolidine-2-carbonyl group. This can be achieved through a coupling reaction using a reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine depends on its interaction with biological targets. It may act by binding to specific receptors or enzymes, altering their activity. The exact pathways involved can vary, but common targets include G-protein coupled receptors and enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
1-cyclohexanecarbonyl-4-[(2R)-pyrrolidine-2-carbonyl]piperazine: Similar structure but different stereochemistry.
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]morpholine: Similar functional groups but different core structure.
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperidine: Similar functional groups but different ring size.
Uniqueness
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine is unique due to its specific combination of functional groups and stereochemistry, which can confer distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure makes it a valuable subject for further research in various scientific fields.
属性
IUPAC Name |
cyclohexyl-[4-[(2S)-pyrrolidine-2-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c20-15(13-5-2-1-3-6-13)18-9-11-19(12-10-18)16(21)14-7-4-8-17-14/h13-14,17H,1-12H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSJJWOQULIJJK-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)[C@@H]3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic](/img/structure/B7841918.png)

![ethyl {[2-(1H-indol-3-yl)ethyl]carbamoyl}formate](/img/structure/B7841933.png)
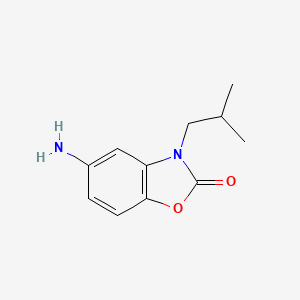
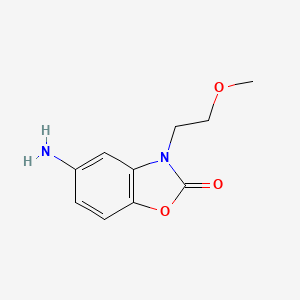

![4-[Cyclohexyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7841968.png)
![4-(3-Carboxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7841976.png)
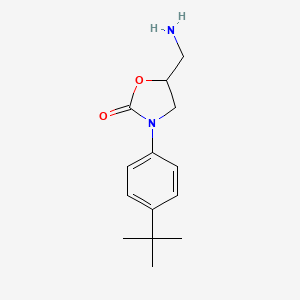
![4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B7841994.png)
